1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is represented by the formula C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity and potential applications in various fields . For instance, they have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 162.15 . It is a solid at room temperature .Scientific Research Applications
Antibacterial Activity
1H-pyrrolo[2,3-c]pyridine derivatives have shown potential in antibacterial applications. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which demonstrated in vitro antibacterial activity. This suggests the potential of 1H-pyrrolo[2,3-c]pyridine derivatives in antibacterial research (Toja et al., 1986).
Chemical Synthesis and Structural Analysis
1H-pyrrolo[2,3-c]pyridine derivatives are involved in various chemical synthesis processes. For instance, their synthesis from different starting materials has been documented, providing insights into their chemical properties and potential applications in material science. The X-ray structure determination of these compounds has also contributed to understanding their molecular structure and potential applications in various fields (Chiaroni et al., 1994).
Metal-Organic Frameworks
1H-pyrrolo[2,3-c]pyridine derivatives have been used in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in areas like adsorption, separation processes, and catalysis. Their ability to form complex structures with metals can be leveraged in designing new materials with specific properties (Ghosh & Bharadwaj, 2005).
Pharmaceutical Research
In pharmaceutical research, 1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential in creating new medicinal compounds. Their structural similarities to other biologically active compounds make them suitable candidates for drug discovery and development (Muchowski et al., 1985).
Coordination Chemistry
These derivatives play a significant role in coordination chemistry. They can act as ligands forming coordination polymers with metal ions, leading to the synthesis of novel compounds with potential applications in material science and catalysis (Tabatabaee et al., 2011)
Safety And Hazards
The safety information for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICFJZCPFIGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496995 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
67058-74-6 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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